

Application Note and Protocol: Purification of Salivaricin B from Streptococcus salivarius Culture

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Compound of Interest

Compound Name: *Salivaricin B*

Cat. No.: *B1575924*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Salivaricin B is a lantibiotic bacteriocin produced by certain strains of *Streptococcus salivarius*, notably the probiotic strain K12.^{[1][2][3]} It exhibits antimicrobial activity, particularly against Gram-positive bacteria, by interfering with cell wall biosynthesis.^[4] This document provides a detailed protocol for the purification of **Salivaricin B** from *S. salivarius* K12 culture, compiling methodologies from established research. The protocol covers bacterial culture, initial extraction, and subsequent chromatographic purification steps.

Experimental Protocols

This protocol is synthesized from methodologies reported in peer-reviewed literature.^{[1][2][4][5]}

Part 1: Bacterial Culture and Initial Extraction

- Preparation of Media:
 - Prepare M17 agar medium supplemented with 0.5% (w/v) sucrose, 0.1% (w/v) calcium carbonate, and 0.8% (w/v) bacteriological agar.^{[1][2]}
 - Sterilize by autoclaving.

- Inoculation and Incubation:
 - Prepare an overnight culture of *S. salivarius* K12 in Todd-Hewitt Broth (THB).
 - Use sterile cotton swabs to inoculate the surface of the prepared M17 agar plates to create a lawn culture.[\[1\]](#)[\[2\]](#)
 - Incubate the plates for 18 hours at 37°C in an atmosphere of 5% CO₂ in air.[\[1\]](#)[\[2\]](#)
- Freeze-Thaw Extraction:
 - Following incubation, freeze the entire agar culture at -80°C.[\[1\]](#)[\[2\]](#)
 - Thaw the frozen culture at 4°C.[\[1\]](#)[\[2\]](#)
 - Collect the liquid exudate, which contains the crude bacteriocin preparation.[\[5\]](#)[\[6\]](#)
 - Clarify the exudate by centrifugation at 15,300 x g for 25 minutes to remove bacterial cells and agar debris.[\[6\]](#)

Part 2: Chromatographic Purification

- Hydrophobic Interaction Chromatography (Initial Cleanup):
 - This step serves to capture the lantibiotics from the crude extract.[\[4\]](#)[\[5\]](#)
 - While specific resin and buffer details for **Salivaricin B** are not extensively detailed in the provided search results, a common approach for similar bacteriocins involves using resins like Amberlite XAD-16.[\[7\]](#)
 - The clarified supernatant from the freeze-thaw extraction is passed through a column packed with the hydrophobic interaction resin.
 - After washing the column to remove unbound impurities, the bacteriocins are eluted with an increasing concentration of an organic solvent, such as methanol or ethanol.
- Cation Exchange Chromatography:

- For further purification, cation exchange chromatography can be employed, as has been successfully used for other salivaricins like Salivaricin 9.[7]
- The active fractions from the previous step are pooled, buffer-exchanged into a low-salt binding buffer, and loaded onto a strong cation exchange column (e.g., SP Sepharose).[7]
- Elution is performed using a linear gradient of increasing salt concentration (e.g., NaCl).[7]
- Fractions are collected and tested for antimicrobial activity to identify those containing the bacteriocin.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):
 - This is a critical step to separate **Salivaricin B** from other co-produced bacteriocins like Salivaricin A2.[4][5]
 - Column: A semi-preparative C18 column is typically used.[4][5]
 - Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used for elution.
 - Procedure:
 - The active fractions from the previous chromatography step are concentrated, filtered, and injected into the HPLC system.
 - A linear gradient of increasing acetonitrile concentration is applied to elute the bound peptides.
 - **Salivaricin B** typically elutes at a higher acetonitrile concentration than Salivaricin A2. For example, in one study, Salivaricin A2 eluted at 36% acetonitrile, while **Salivaricin B** eluted at 38% acetonitrile.[2] In another, Salivaricin A2 had a retention time of 50 minutes and **Salivaricin B** had a retention time of 55 minutes.[4][5]
 - Fractions corresponding to the **Salivaricin B** peak are collected.
- Purity Analysis and Characterization:

- The purity of the final **Salivaricin B** fraction can be assessed by analytical RP-HPLC.[\[4\]](#)[\[5\]](#)
- The molecular weight can be confirmed using Mass Spectrometry (MALDI-TOF MS).[\[4\]](#)[\[5\]](#)
The expected average mass of **Salivaricin B** is approximately 2733.39 Da[\[5\]](#) or 2740 Da[\[2\]](#).

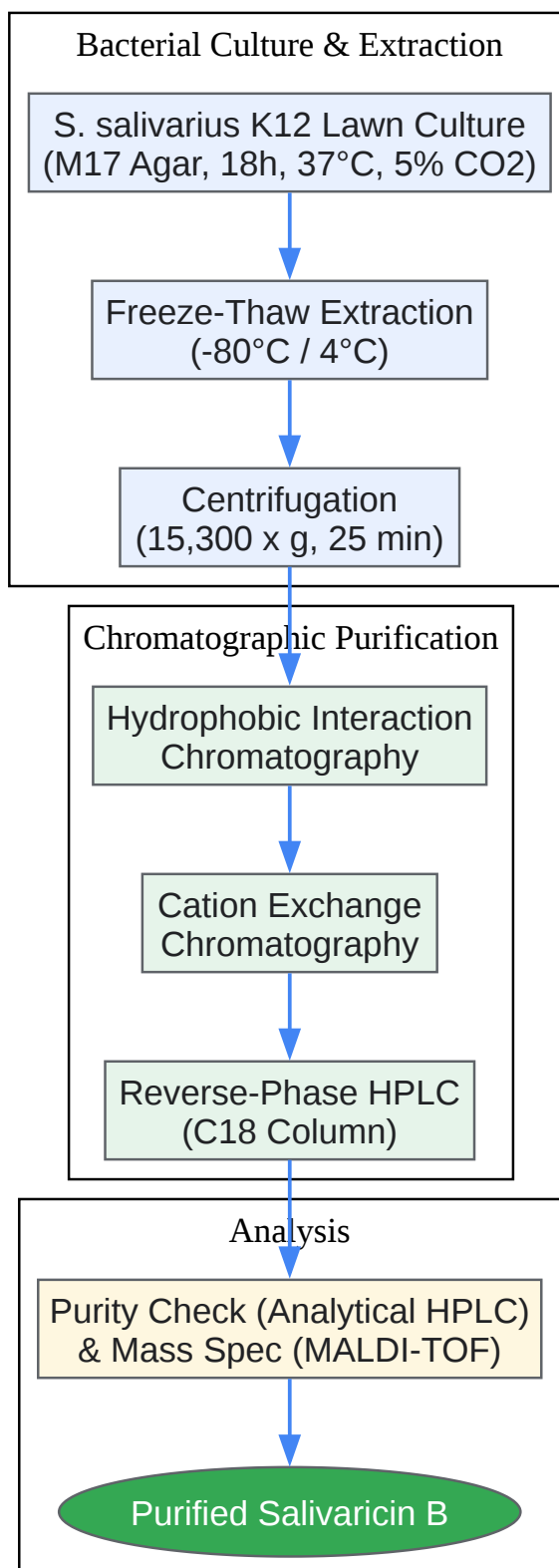
Data Presentation

The following table summarizes the key quantitative parameters associated with the purification of **Salivaricin B** and a related bacteriocin, Salivaricin A2, as reported in the literature.

Parameter	Salivaricin A2	Salivaricin B	Reference
Molecular Weight (Da)	2368	2740	[2]
Molecular Weight (Da)	~2367.20	~2733.39	[5]
RP-HPLC Elution (Acetonitrile %)	36%	38%	[2]
RP-HPLC Retention Time (min)	50	55	[4] [5]

Visualizations

Diagram 1: **Salivaricin B** Purification Workflow



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Caption: Workflow for the purification of **Salivaricin B**.

This diagram outlines the major steps involved in the purification of **Salivaricin B** from *Streptococcus salivarius* culture, from initial growth and extraction to final chromatographic separation and analysis.

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- To cite this document: BenchChem. [Application Note and Protocol: Purification of Salivaricin B from *Streptococcus salivarius* Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575924#protocol-for-salivaricin-b-purification-from-s-salivarius-culture]

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